molecular formula C12H17Cl3N4 B2364911 5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride CAS No. 1286854-94-1

5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride

Cat. No.: B2364911
CAS No.: 1286854-94-1
M. Wt: 323.65
InChI Key: WMYVJYIHEQUBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride is a chemical compound with the molecular formula C12H15ClN4 . It is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its crystalline form and high purity, making it a valuable asset for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride typically involves the reaction of 1,6-naphthyridine with piperazine in the presence of hydrochloric acid. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Catalyst: Hydrochloric acid

The reaction proceeds through nucleophilic substitution, where the piperazine ring attaches to the naphthyridine core, forming the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products Formed

Scientific Research Applications

5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Piperazin-1-yl-1,6-naphthyridine hydrochloride
  • 5-(Piperazin-1-yl)-1,6-naphthyridine trihydrochloride

Uniqueness

5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride is unique due to its high purity and crystalline form, which enhances its reactivity and stability. Compared to similar compounds, it offers a distinct balance of properties that make it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

5-piperazin-1-yl-1,6-naphthyridine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4.3ClH/c1-2-10-11(14-4-1)3-5-15-12(10)16-8-6-13-7-9-16;;;/h1-5,13H,6-9H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYVJYIHEQUBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC3=C2C=CC=N3.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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